3-(Hydroxymethyl)cyclobutanol
Overview
Description
3-(Hydroxymethyl)cyclobutanol is a chemical compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is characterized by a cyclobutane ring with a hydroxymethyl group attached to the third carbon atom. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)cyclobutanol can be achieved through several methods. One common approach involves the reduction of 3-(Hydroxymethyl)cyclobutanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the hydrolysis of 3-(Hydroxymethyl)cyclobutyl chloride in the presence of a base like sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)cyclobutanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-(Formyl)cyclobutanol
Reduction: 3-(Hydroxymethyl)cyclobutane
Substitution: 3-(Chloromethyl)cyclobutanol
Scientific Research Applications
3-(Hydroxymethyl)cyclobutanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The cyclobutane ring provides a rigid framework that can affect the compound’s overall conformation and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)cyclobutanone: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(Chloromethyl)cyclobutanol: Similar structure but with a chlorine atom instead of a hydroxyl group.
Cyclobutanol: Lacks the hydroxymethyl group, simpler structure.
Uniqueness
3-(Hydroxymethyl)cyclobutanol is unique due to the presence of both a cyclobutane ring and a hydroxymethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHATZVMHVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554949 | |
Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112623-19-5, 1245647-03-3 | |
Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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